REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH:3]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH2:4][C:5]([OH:7])=[O:6].Cl.[CH2:17](O)[CH3:18]>>[CH3:15][N:2]([CH3:1])[CH:3]([C:8]1[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=1)[CH2:4][C:5]([O:7][CH2:17][CH3:18])=[O:6]
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
|
CN(C(CC(=O)O)C1=CC=C(C=C1)F)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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75 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for approximately 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated under vacuum
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Type
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DISSOLUTION
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Details
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the residue was dissolved in water
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Type
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WASH
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Details
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The resulting mixture was washed with diethyl ether
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with diethyl ether
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Type
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WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride solution, and dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
The organic phase was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC(=O)OCC)C1=CC=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |